molecular formula C9H10N2O2S B12913697 5-(2-Hydroxy-2-thiophen-2-ylethyl)-1,2-dihydropyrazol-3-one CAS No. 95060-78-9

5-(2-Hydroxy-2-thiophen-2-ylethyl)-1,2-dihydropyrazol-3-one

Cat. No.: B12913697
CAS No.: 95060-78-9
M. Wt: 210.26 g/mol
InChI Key: NRBIICTXCCEXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with a thiophene ring and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazolone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazolone ring can be reduced to form a pyrazolidinone.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of 5-(2-Oxo-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one.

    Reduction: Formation of 5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazolidin-3-one.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate. The hydroxyethyl group can form hydrogen bonds with active site residues, enhancing binding affinity. The thiophene ring contributes to the compound’s overall stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxy-2-phenylethyl)-1H-pyrazol-3(2H)-one: Similar structure but with a phenyl group instead of a thiophene ring.

    5-(2-Hydroxy-2-(furan-2-yl)ethyl)-1H-pyrazol-3(2H)-one: Contains a furan ring instead of a thiophene ring.

    5-(2-Hydroxy-2-(pyridin-2-yl)ethyl)-1H-pyrazol-3(2H)-one: Features a pyridine ring in place of the thiophene ring.

Uniqueness

5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in organic electronics and medicinal chemistry.

Properties

CAS No.

95060-78-9

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

5-(2-hydroxy-2-thiophen-2-ylethyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H10N2O2S/c12-7(8-2-1-3-14-8)4-6-5-9(13)11-10-6/h1-3,5,7,12H,4H2,(H2,10,11,13)

InChI Key

NRBIICTXCCEXLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CC2=CC(=O)NN2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.